1,2-Bis(2,3,6-trifluorophenyl)ethane-1,2-dione
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Overview
Description
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione is an organic compound characterized by the presence of two trifluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with octanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The trifluorophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(2,4,6-trifluorophenyl)ethane-1,2-diamine: A related compound with diamine groups instead of dione, used in chiral synthesis and catalysis.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Another similar compound with trifluoromethyl groups, known for its unique chemical properties.
Uniqueness
1,2-bis(2,3,6-trifluorophenyl)ethane-1,2-dione is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Properties
Molecular Formula |
C14H4F6O2 |
---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
1-(2,3,5-trifluorophenyl)-2-(2,3,6-trifluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H4F6O2/c15-5-3-6(11(19)9(18)4-5)13(21)14(22)10-7(16)1-2-8(17)12(10)20/h1-4H |
InChI Key |
NHBDBTHCQQXYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(=O)C2=C(C(=CC(=C2)F)F)F)F)F |
Origin of Product |
United States |
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